N-ethyl-2-nitrobenzenesulfonamide

Solid-phase synthesis Heterocyclic chemistry Intramolecular arylation

N-Ethyl-2-nitrobenzenesulfonamide (CAS 23530-41-8, MW 230.24 g/mol) is a strategic building block for pharmaceutical R&D, specifically engineered for solid-phase intramolecular arylation to construct fused 1,4-benzodiazepine-2,5-diones. The critical ortho-nitro group enables unique reactivity pathways inaccessible to meta- or para-nitro isomers, while the N-ethyl substituent provides superior transamidation stability compared to N-methyl analogs. This ensures higher yields in alkylation-deprotection sequences. Procure this exact configuration to maintain designed reactivity and batch-to-batch consistency in multi-step syntheses. Each shipment includes comprehensive CoA with NMR, HPLC, and GC data.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 23530-41-8
Cat. No. B1594268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-nitrobenzenesulfonamide
CAS23530-41-8
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6,9H,2H2,1H3
InChIKeyMQOIFAQSYCSLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-nitrobenzenesulfonamide (CAS 23530-41-8) Technical Procurement Profile for Pharmaceutical Synthesis and Chemical Research


N-Ethyl-2-nitrobenzenesulfonamide (CAS 23530-41-8, MW 230.24 g/mol) is an N-alkyl-2-nitrobenzenesulfonamide derivative belonging to the broader class of sulfonamide-based synthetic intermediates [1]. It is characterized by an ortho-nitro group relative to the sulfonamide moiety and an N-ethyl substituent, and is primarily sourced as a ≥95–98% purity solid for use in nucleophilic substitution and coupling chemistries . The compound serves as a strategic building block in the construction of nitrogenous heterocycles and as a versatile precursor in pharmaceutical intermediate synthesis [2].

Why N-Ethyl-2-nitrobenzenesulfonamide Cannot Be Substituted by Isomeric or Alternative N-Alkyl Sulfonamides


Substituting N-ethyl-2-nitrobenzenesulfonamide with its 3- or 4-nitro isomers, or with alternative N-alkyl homologs (e.g., N-methyl), is not a benign swap. The ortho-nitro group is critical for enabling unique intramolecular arylation pathways in the solid-phase synthesis of fused nitrogenous heterocycles—a reactivity profile that is absent in meta- and para-nitro analogs [1]. Furthermore, the N-ethyl substituent confers distinct deprotection kinetics compared to the N-methyl analog in transamidation reactions, directly impacting synthetic efficiency and yield optimization [2]. Procurement of the exact ortho-nitro, N-ethyl configuration is therefore essential for maintaining the designed reactivity in multi-step reaction sequences.

Quantitative Differentiation Guide for N-Ethyl-2-nitrobenzenesulfonamide in Synthetic Chemistry


Ortho-Nitro Directed Intramolecular Arylation: Exclusive Reactivity for Fused Heterocycle Construction

N-Ethyl-2-nitrobenzenesulfonamide derivatives uniquely undergo base-mediated intramolecular C- and N-arylation due to the ortho-nitro group's ability to act as a leaving group in the Smiles rearrangement. In contrast, the 3- and 4-nitro isomers do not participate in this transformation, rendering them inert under the same reaction conditions [1]. The ortho-nitro substitution pattern is a strict requirement for this key synthetic step, which is widely exploited in the solid-phase synthesis of complex nitrogenous heterocycles [2].

Solid-phase synthesis Heterocyclic chemistry Intramolecular arylation

N-Ethyl vs. N-Methyl Deprotection Kinetics in Transamidation Reactions

The transamidation of N-ethyl-N-nitrobenzenesulfonamide with ammonia proceeds less readily compared to its N-methyl analog [1]. While quantitative rate data are not publicly available, the documented difference in reaction facility between N-ethyl and N-methyl sulfonamides indicates that the N-ethyl derivative offers greater stability toward undesired deprotection during synthetic sequences that involve nucleophilic conditions [2]. This differential stability can be strategically exploited to improve yield in multi-step syntheses.

Deprotection Transamidation Sulfonamide cleavage

Purity Specifications and Batch-to-Batch Consistency for GMP/Research Applications

Commercially available N-ethyl-2-nitrobenzenesulfonamide is routinely supplied at ≥98% purity (HPLC) with available certificates of analysis (CoA) that include NMR, HPLC, and GC characterization . This level of analytical documentation is consistent across multiple reputable vendors and is essential for pharmaceutical intermediate sourcing where impurities must be strictly controlled. While similar purity grades exist for related sulfonamides, the availability of detailed CoA documentation for this specific CAS number reduces procurement risk and ensures material suitability for GMP-related R&D .

Purity Quality control Pharmaceutical intermediate

Recommended Application Scenarios for N-Ethyl-2-nitrobenzenesulfonamide Based on Verified Differentiation


Solid-Phase Synthesis of Fused Nitrogenous Heterocycles

The unique ortho-nitro substitution pattern of N-ethyl-2-nitrobenzenesulfonamide enables its use as a key building block in solid-phase intramolecular arylation reactions, facilitating the construction of fused 1,4-benzodiazepine-2,5-diones and related pharmacologically relevant scaffolds. This application is not accessible to the meta- or para-nitro isomers [1].

Strategic Protection and Deprotection in Multi-Step Amine Synthesis

The N-ethyl group confers differential stability toward transamidation compared to N-methyl analogs, allowing chemists to design synthetic sequences where the sulfonamide protecting group remains intact under conditions that would cleave an N-methyl derivative. This is particularly valuable in the preparation of secondary amines via alkylation-deprotection routes [2].

Pharmaceutical Intermediate Sourcing Requiring Validated Analytical Documentation

For pharmaceutical R&D laboratories requiring batch-to-batch consistency and verifiable purity (≥98% by HPLC), N-ethyl-2-nitrobenzenesulfonamide is available with comprehensive certificates of analysis including NMR, HPLC, and GC characterization. This analytical package supports GMP-like documentation requirements for early-stage pharmaceutical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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